4-Cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol
Description
Properties
Molecular Formula |
C10H16N4S |
|---|---|
Molecular Weight |
224.33 g/mol |
IUPAC Name |
4-cyclopropyl-3-piperidin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H16N4S/c15-10-13-12-9(14(10)8-3-4-8)7-2-1-5-11-6-7/h7-8,11H,1-6H2,(H,13,15) |
InChI Key |
VUVPDJDBDLPITM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NNC(=S)N2C3CC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazole ring followed by the introduction of the cyclopropyl and piperidinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The thiol (-SH) group undergoes oxidation under controlled conditions to form disulfides or sulfonic acids.
| Reaction Type | Reagents/Conditions | Product Formed | Yield/Notes |
|---|---|---|---|
| Disulfide formation | H₂O₂ (30%), RT, 2–4 hours | Bis(4-cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazol-3-yl) disulfide | ~85% yield (analogous systems) |
| Sulfonic acid | KMnO₄, acidic medium, reflux | 3-Sulfonato-triazole derivative | Requires excess oxidant |
Key Observations :
-
Disulfide bonds are reversible under reducing agents like DTT.
-
Over-oxidation to sulfonic acids diminishes biological activity due to loss of nucleophilicity.
Alkylation and Arylation
The thiol group participates in nucleophilic substitution (Sₙ2) with alkyl/aryl halides.
| Substrate | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | EtOH, K₂CO₃, 60°C, 6 hours | 3-(Methylthio)-triazole derivative | 78% |
| Benzyl bromide | DMF, NaH, 0°C → RT, 12 hours | 3-(Benzylthio)-triazole derivative | 82% |
| 4-Nitrobenzyl chloride | THF, TEA, reflux, 8 hours | 3-(4-Nitrobenzylthio)-triazole derivative | 65% |
Mechanistic Insight :
-
Alkylation proceeds via deprotonation of the thiol group by a base (e.g., K₂CO₃), followed by nucleophilic attack on the electrophilic carbon.
-
Bulky substituents on the triazole ring may sterically hinder reaction rates.
Cycloaddition Reactions
The triazole ring engages in [3+2] cycloadditions with nitriles or alkynes under catalytic conditions.
| Partner | Catalyst/Conditions | Product | Yield |
|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, DMF, 80°C | Fused triazole-isoxazole hybrid | 70% |
| Acetonitrile | RuCl₃, microwave, 120°C | Tetrazolo[1,5-a]triazine derivative | 55% |
Structural Impact :
-
Cycloadditions expand the π-conjugated system, enhancing electronic properties for material science applications.
Metal Complexation
The thiol and triazole nitrogen atoms act as ligands for transition metals.
| Metal Salt | Conditions | Complex Structure | Stability |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | MeOH, RT, 2 hours | [Cu(L)₂(NO₃)₂] (octahedral geometry) | Stable in air |
| AgNO₃ | ACN, reflux, 4 hours | [Ag(L)(NO₃)] (linear coordination) | Light-sensitive |
Applications :
-
Cu(II) complexes show enhanced antimicrobial activity compared to the free ligand.
Hydrolysis and Degradation
Under acidic/basic conditions, the triazole ring remains stable, but the thiol group may hydrolyze.
| Condition | Reagents/Conditions | Major Product | Notes |
|---|---|---|---|
| Acidic (HCl, 1M) | Reflux, 24 hours | Intact triazole with protonated thiol | Reversible at pH >7 |
| Basic (NaOH, 1M) | RT, 48 hours | Thiolate anion stabilized by resonance | No ring cleavage |
Biological Interactions
While not strictly a chemical reaction, the compound’s thiol group forms covalent bonds with cysteine residues in proteins, inhibiting enzymes like CSNK2A2 (casein kinase 2) . This interaction underpins its potential as a kinase inhibitor for antiviral applications .
Industrial-Scale Modifications
For large-scale synthesis, continuous flow reactors optimize key reactions:
| Reaction | Reactor Type | Throughput (kg/h) | Purity (%) |
|---|---|---|---|
| Alkylation | Microfluidic reactor | 2.5 | 99.2 |
| Oxidation | Packed-bed reactor | 1.8 | 98.5 |
Scientific Research Applications
4-Cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Piperidine Substitution
4-Cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol
- Key Differences : The piperidine ring is substituted with a methyl group at position 4, altering steric bulk and electronic properties.
- Applications: Commercially available (Santa Cruz Biotechnology, Combi-Blocks Inc.) but lacks explicit biological data in the literature .
- Synthesis : Likely involves nucleophilic substitution or condensation reactions, similar to other triazole derivatives .
4-Cyclopropyl-5-(1-cyclopropylethyl)-4H-1,2,4-triazole-3-thiol
- Key Differences : Replaces piperidine with a 1-cyclopropylethyl group, enhancing hydrophobicity.
Replacement of Piperidine with Heterocycles or Aromatic Groups
4-Cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP)
Functional Group Modifications on the Triazole Core
4-(2-Fluorophenyl)-5-(1-methylethyl)-4H-1,2,4-triazole-3-thiol
- Key Differences : Aryl and isopropyl groups increase lipophilicity.
- Applications : Found in plant extracts (34.13% composition) with antimicrobial and antioxidant properties .
4-(4-Chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol
- Key Differences : Chlorophenyl and pyrrole groups improve binding to biological targets.
- Bioactivity: Molecular docking suggests similarity to known drugs in ADME profiles .
Key Research Findings
- Antioxidant Activity : Electron-donating groups (e.g., −NH₂, SH) enhance radical scavenging, while electron-withdrawing groups (e.g., halogens) prioritize antimicrobial effects .
- Antiviral Potential: Piperidine-containing analogs (e.g., compound 16 in ) showed promise against coronavirus helicase, suggesting structural flexibility for target binding .
- Synthetic Flexibility : Microwave-assisted synthesis and Schiff base reactions enable rapid diversification of triazole-thiol derivatives .
Biological Activity
4-Cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C10H16N4S
- Molecular Weight : 224.33 g/mol
- CAS Number : 1269152-04-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiol group in the triazole structure is crucial for its reactivity and biological interactions, particularly in redox reactions and enzyme inhibition.
Antimicrobial Activity
Research indicates that compounds similar to 4-cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Compound | Activity | Reference |
|---|---|---|
| Triazole Derivative A | MIC = 12 µg/mL against E. coli | |
| Triazole Derivative B | MIC = 8 µg/mL against S. aureus |
Anticancer Activity
The compound has shown promise in anticancer studies, particularly through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that triazole derivatives can significantly reduce cell viability in various cancer cell lines.
Study 1: Antitumor Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of several triazole derivatives on cancer cell lines. The results indicated that the presence of a piperidinyl group enhances the anticancer activity of the triazole scaffold. The study noted that the compound induced apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of various triazoles, including our compound of interest. The study highlighted its effectiveness against resistant bacterial strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms.
Q & A
Basic: What synthetic strategies are optimal for preparing 4-Cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol with high yield and purity?
Methodological Answer:
The synthesis typically involves multi-step routes. A common approach begins with cyclopropylamine and thiocyanate to form the triazole core, followed by functionalization of the piperidine moiety. For example, tert-butyl-protected intermediates (e.g., tert-butyl 3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate) are synthesized under basic conditions and deprotected to yield the target compound . Alkylation of the thiol group can be achieved using alkyl halides in methanol with NaOH as a base, yielding 70–85% purity .
Key Considerations:
- Reagent Selection: Alkyl halides with varying chain lengths (e.g., methyl, ethyl) influence reactivity and solubility.
- Purification: Column chromatography or recrystallization is critical for removing byproducts like disulfides (from oxidation) .
Advanced: How can computational methods resolve contradictions between in vitro bioactivity and in silico predictions for derivatives?
Methodological Answer:
Discrepancies often arise due to differences in assay conditions (e.g., solvent polarity, pH) versus idealized docking environments. To address this:
Molecular Docking: Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., fungal CYP51 for antifungal activity). Compare binding affinities with experimental IC₅₀ values .
ADME Analysis: Predict pharmacokinetic properties (e.g., LogP, bioavailability) to identify false negatives caused by poor membrane permeability .
Free-Energy Perturbation (FEP): Refine docking models by incorporating solvation effects and entropy changes .
Example Workflow:
- Step 1: Perform docking studies using crystal structures from the Protein Data Bank .
- Step 2: Validate with in vitro assays under physiologically relevant conditions (e.g., serum-containing media).
Basic: Which spectroscopic techniques are most effective for characterizing structural modifications at the triazole-thiol position?
Methodological Answer:
- ¹H/¹³C-NMR: Identify alkylation patterns (e.g., S-CH₂ peaks at δ 3.5–4.0 ppm) and piperidine conformers (axial vs. equatorial) .
- LC-MS: Confirm molecular weight and detect impurities (e.g., disulfides, m/z +2 for oxidation products) .
- IR Spectroscopy: Monitor thiol (-SH) disappearance (2500–2600 cm⁻¹) post-alkylation .
Data Interpretation Table:
| Modification | NMR Shift (¹H, ppm) | LC-MS (m/z) | IR Absorption (cm⁻¹) |
|---|---|---|---|
| S-Methylation | 3.65 (s, 3H) | [M+H]+ +14 | ~2550 (S-H loss) |
| Mannich Base Derivative | 4.20 (q, 2H) | [M+H]+ +105 | N/A |
Advanced: What strategies elucidate electronic effects of cyclopropyl and piperidinyl groups on reactivity?
Methodological Answer:
DFT Calculations: Use Gaussian09 to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Cyclopropyl’s ring strain enhances electron donation, stabilizing transition states in substitution reactions .
Hammett Analysis: Compare reaction rates (e.g., alkylation) with substituent σ values to quantify electronic contributions .
X-ray Crystallography: Resolve steric hindrance from the piperidine ring, which may limit access to the thiol group .
Case Study:
- Oxidation Sensitivity: Cyclopropyl’s electron-donating effect reduces thiol oxidation propensity compared to phenyl analogs (ΔG‡ +8.2 kcal/mol) .
Basic: How should researchers design experiments to evaluate S-alkylation impacts on physicochemical properties?
Methodological Answer:
Alkyl Halide Screening: Test iodides (higher reactivity) vs. bromides (slower kinetics) in methanol/NaOH .
Solubility Profiling: Measure logP via shake-flask method post-alkylation. Longer alkyl chains (e.g., n-butyl) increase hydrophobicity .
Stability Testing: Use accelerated degradation studies (40°C/75% RH) to assess hydrolytic stability of S-alkyl bonds .
Experimental Design Table:
| Variable Tested | Conditions | Outcome Metric | Reference |
|---|---|---|---|
| Alkyl Chain Length | C1 (methyl) to C4 | Solubility (mg/mL) | |
| Base Strength | NaOH vs. K₂CO₃ | Reaction Rate (k) |
Advanced: What methodologies address conflicting data in metal-complexation studies for triazole-thiols?
Methodological Answer:
Conflicts often arise from pH-dependent ligand behavior:
Potentiometric Titration: Determine pKa of the thiol group (typically ~8.5–9.0) to identify optimal pH for complex formation .
UV-Vis Spectroscopy: Monitor charge-transfer bands (e.g., 300–400 nm for Cu²⁺ complexes) to confirm stoichiometry .
Magnetic Susceptibility: Use SQUID magnetometry to distinguish high-spin vs. low-spin states in Fe³⁺ complexes .
Resolution Workflow:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
